N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
“N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide” is a type of N-heterocyclic compound . These compounds have been shown to have potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Synthesis Analysis
These compounds were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded these compounds .Chemical Reactions Analysis
The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl led to a significant decrease in activity .Scientific Research Applications
Microwave-assisted Synthesis Inspired by Marine Topsentines and Nortopsentines
A study by Deau et al. (2014) discusses the synthesis of novel compounds, including thiazolo[5,4-b]pyridine derivatives inspired by marine topsentines and nortopsentines. These compounds were synthesized using microwave-assisted techniques, showcasing a method for producing various polyaromatic carboximidamides, which could have implications in drug discovery and materials science Deau, E., Dubouilh-Benard, C., Levacher, V., & Besson, T. (2014).
Novel Bioactive Sulfonamide Thiazole Derivatives as Potential Insecticidal Agents
Soliman et al. (2020) synthesized a novel series of sulfonamide-bearing thiazole moiety derivatives, aimed at serving as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study highlights the application of thiazole derivatives in agricultural science, demonstrating significant insecticidal activity and providing a foundation for developing new pest management solutions Soliman, N. N., Abd El Salam, M., Fadda, A., & Abdelmotaal, M. (2020).
Antimicrobial and Anti-proliferative Activities of Thiazole Derivatives
Mansour et al. (2020) reported on the synthesis and evaluation of thiazole derivatives linked to the benzo[1,3]dioxole moiety for their antimicrobial and antiproliferative activities. This research showcases the potential therapeutic applications of these compounds, particularly in fighting bacterial infections and cancer cell proliferation Mansour, E., Aboelnaga, A., Nassar, E., & Elewa, S. I. (2020).
Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors
Jeankumar et al. (2013) explored the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB. Their work contributes to the development of new antituberculosis agents, showing promise in addressing the challenge of tuberculosis resistance Jeankumar, V. U., Renuka, J., Santosh, P., Soni, V., Sridevi, J., Suryadevara, P., Yogeeswari, P., & Sriram, D. (2013).
Mechanism of Action
Target of Action
The compound, N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide, is known to exhibit strong inhibitory activity against PI3Kα . PI3Kα (Phosphoinositide 3-kinase alpha) is a lipid kinase and a key player in cell signaling pathways, regulating processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
The compound interacts with its target, PI3Kα, by forming a charged interaction with Lys802 in PI3Kα . This interaction is facilitated by the electron-deficient aryl group in the compound, which results in a more acidic sulfonamide NH proton . This interaction inhibits the activity of PI3Kα, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3Kα affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3Kα, the compound can disrupt this pathway, potentially leading to the inhibition of cell growth and proliferation .
Result of Action
The primary result of the compound’s action is the inhibition of cell growth and proliferation due to its inhibitory effect on PI3Kα . This has led to its evaluation against a breast cancer cell line for antitumor activity .
properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-18(13-5-8-16-17(10-13)26-11-25-16)22-14-6-3-12(4-7-14)19-23-15-2-1-9-21-20(15)27-19/h1-10H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFYCLYEJZUBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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